molecular formula C23H23N5O4S B11168309 1-(2,3-dimethylphenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

1-(2,3-dimethylphenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11168309
M. Wt: 465.5 g/mol
InChI Key: BCAMAQZJROJCGJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrimidine moiety, and a sulfamoyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the dimethylphenyl group, and the attachment of the pyrimidinylsulfamoyl group. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Pyrimidinylsulfamoyl Group: This can be done through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-5-oxo-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyrrolidine-3

Properties

Molecular Formula

C23H23N5O4S

Molecular Weight

465.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23N5O4S/c1-15-5-3-6-20(16(15)2)28-14-17(13-21(28)29)22(30)26-18-7-9-19(10-8-18)33(31,32)27-23-24-11-4-12-25-23/h3-12,17H,13-14H2,1-2H3,(H,26,30)(H,24,25,27)

InChI Key

BCAMAQZJROJCGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C

Origin of Product

United States

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